molecular formula C8H9NO4 B13809753 [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid

Cat. No.: B13809753
M. Wt: 183.16 g/mol
InChI Key: OMBFGGDLGPWLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an oxido group, connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid typically involves the reaction of 6-methyl-3-pyridinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group can participate in hydrogen bonding and electrostatic interactions, while the acetic acid moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(6-methyl-1-oxidopyridin-1-ium-3-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO4/c1-6-2-3-7(4-9(6)12)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

OMBFGGDLGPWLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C=C1)OCC(=O)O)[O-]

Origin of Product

United States

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